molecular formula C6H5I2NO B15334547 4-Amino-2,3-diiodophenol

4-Amino-2,3-diiodophenol

Cat. No.: B15334547
M. Wt: 360.92 g/mol
InChI Key: HTOLBXPBIASOQS-UHFFFAOYSA-N
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Description

4-Amino-2,3-diiodophenol is an organoiodide of phenol that contains two covalently bonded iodine atoms. This compound is part of the iodophenol family, which includes various phenol derivatives with iodine atoms attached at different positions on the benzene ring. The molecular formula of this compound is C6H5I2NO, and it has a molecular weight of 360.91 g/mol .

Preparation Methods

The synthesis of 4-Amino-2,3-diiodophenol typically involves the iodination of 4-aminophenol. One common method includes the reaction of 4-aminophenol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the selective iodination at the 2 and 3 positions of the phenol ring .

Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

4-Amino-2,3-diiodophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The iodine atoms can be reduced to form deiodinated products using reducing agents such as sodium borohydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-amino-2,3-diazidophenol, while reduction with sodium borohydride can produce 4-amino-2,3-dihydroxyphenol .

Scientific Research Applications

4-Amino-2,3-diiodophenol has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,3-diiodophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

4-Amino-2,3-diiodophenol can be compared with other iodophenols, such as 4-amino-2,6-diiodophenol and 4-amino-3,5-diiodophenol. These compounds share similar structural features but differ in the positions of the iodine atoms on the phenol ring. The unique arrangement of iodine atoms in this compound contributes to its distinct chemical reactivity and biological activity .

Similar compounds include:

Each of these compounds has its own unique properties and applications, making them valuable in different fields of research and industry.

Properties

Molecular Formula

C6H5I2NO

Molecular Weight

360.92 g/mol

IUPAC Name

4-amino-2,3-diiodophenol

InChI

InChI=1S/C6H5I2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2

InChI Key

HTOLBXPBIASOQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)I)I)O

Origin of Product

United States

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